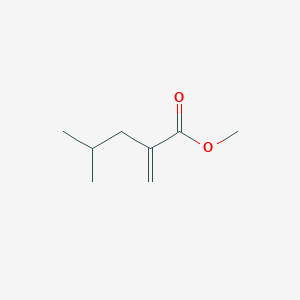

Methyl 4-methyl-2-methylidenepentanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-methyl-2-methylidenepentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-6(2)5-7(3)8(9)10-4/h6H,3,5H2,1-2,4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVAWMVZVWUHHOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3070-69-7 | |

| Record name | methyl 4-methyl-2-methylidenepentanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 4 Methyl 2 Methylidenepentanoate and Analogues

Direct Synthetic Approaches

Direct synthetic methods aim to construct the target molecule in a single or a few straightforward steps from readily available starting materials.

Esterification Reactions

One of the most fundamental methods for the synthesis of esters is the Fischer-Speier esterification. organic-chemistry.orgmasterorganicchemistry.commdpi.com This acid-catalyzed reaction involves the condensation of a carboxylic acid with an alcohol. In the context of methyl 4-methyl-2-methylidenepentanoate, this would involve the reaction of 4-methyl-2-methylidenepentanoic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). organic-chemistry.orgoperachem.comyoutube.com

The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. masterorganicchemistry.comyoutube.com Methanol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the desired ester and regenerate the acid catalyst. To drive the equilibrium towards the product side, an excess of methanol is often used, or the water formed during the reaction is removed, for instance, by azeotropic distillation. organic-chemistry.org

| Reactant | Role | Catalyst | Solvent |

| 4-methyl-2-methylidenepentanoic acid | Carboxylic Acid | H₂SO₄ or p-TsOH | Methanol (excess) |

| Methanol | Alcohol & Solvent |

This interactive table summarizes the key components of the Fischer esterification for the synthesis of this compound.

Recent advancements have also explored the use of solid acid catalysts, such as zirconium- or titanium-based materials, which offer advantages in terms of reusability and simplified workup procedures. organic-chemistry.org

Olefin Metathesis Strategies

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds. rsc.orgrsc.orgresearchgate.netacs.org A cross-metathesis reaction between a suitable branched olefin and an acrylate (B77674) ester could, in principle, afford the target α,β-unsaturated ester. For the synthesis of this compound, a potential strategy would involve the cross-metathesis of isobutylene (B52900) (2-methylpropene) with methyl acrylate.

This reaction would be catalyzed by a ruthenium-based catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst. rsc.org The catalytic cycle involves the formation of metallacyclobutane intermediates, leading to the exchange of alkylidene fragments between the two olefinic substrates. While this approach is conceptually straightforward, challenges such as the selective cross-metathesis over self-metathesis of the reactants need to be considered and can often be controlled by using an excess of one of the olefin partners. rsc.orgresearchgate.net The cross-metathesis of fatty acid methyl esters with methyl acrylate has been successfully demonstrated, providing a precedent for the feasibility of this strategy for the synthesis of α,β-unsaturated esters. rsc.orgrsc.org

Indirect Synthetic Pathways via Functionalized Precursors

Indirect methods involve the synthesis of a precursor molecule that is subsequently converted to the target compound through one or more functional group transformations.

Baylis-Hillman Reaction Derived Intermediates

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, catalyzed by a nucleophilic catalyst, typically a tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO) or a phosphine (B1218219). orgsyn.orgorganic-chemistry.orgasianpubs.orgresearchgate.net This reaction is highly atom-economical and produces densely functionalized molecules. orgsyn.org

For the synthesis of a precursor to this compound, the Baylis-Hillman reaction can be employed between isobutyraldehyde (B47883) and methyl acrylate. orgsyn.org This reaction yields methyl 3-hydroxy-4-methyl-2-methylenepentanoate, a key intermediate containing the required carbon skeleton and a hydroxyl group that can be further manipulated. The reaction is typically carried out in the presence of a catalyst like 3-hydroxyquinuclidine.

| Reactant | Role | Catalyst |

| Isobutyraldehyde | Aldehyde | 3-Hydroxyquinuclidine |

| Methyl acrylate | Activated Alkene |

This interactive table outlines the reactants and catalyst for the Baylis-Hillman reaction to form a key intermediate.

The mechanism involves the conjugate addition of the nucleophilic catalyst to methyl acrylate to form a zwitterionic enolate, which then adds to the carbonyl group of isobutyraldehyde. organic-chemistry.org A subsequent elimination of the catalyst furnishes the allylic alcohol product.

Indium-Promoted Allylation and Related Coupling Reactions in Aqueous Media

Organoindium reagents have gained prominence for their ability to participate in coupling reactions in aqueous media, offering a greener alternative to many traditional organometallic reactions. orgsyn.orgnih.govrsc.orgnih.gov An indium-promoted allylation reaction can be used to introduce a hydroxymethyl group at the α-position of an α,β-unsaturated ester.

Starting from the Baylis-Hillman adduct, methyl 3-hydroxy-4-methyl-2-methylenepentanoate, a two-step sequence can be envisioned. First, the hydroxyl group is converted to a leaving group, such as a bromide, to form methyl Z-2-(bromomethyl)-4-methylpent-2-enoate. orgsyn.org This allylic bromide can then undergo an indium-mediated Barbier-type reaction with an electrophile in an aqueous medium.

A specific application of this methodology involves the reaction of methyl Z-2-(bromomethyl)-4-methylpent-2-enoate with aqueous formaldehyde (B43269) in the presence of indium powder. orgsyn.org This reaction takes place in a mixture of tetrahydrofuran (B95107) and water and results in the formation of methyl 3-(hydroxymethyl)-4-methyl-2-methylenepentanoate. orgsyn.org

| Reactant | Role | Metal Promoter | Solvent System |

| Methyl Z-2-(bromomethyl)-4-methylpent-2-enoate | Allylic Bromide | Indium Powder | Tetrahydrofuran/Water |

| Formaldehyde (aqueous) | Electrophile |

This interactive table details the components for the indium-promoted allylation reaction.

Halogenation-Elimination Sequences from Saturated or Unsaturated Precursors

A classic strategy for the introduction of a double bond is through a halogenation-elimination sequence. This approach can be adapted for the synthesis of α-methylene esters.

One pathway begins with the Baylis-Hillman product, methyl 3-hydroxy-4-methyl-2-methylenepentanoate. The allylic alcohol can be converted to an allylic halide, for instance, methyl Z-2-(bromomethyl)-4-methylpent-2-enoate, using a reagent like N-bromosuccinimide and dimethyl sulfide. orgsyn.org While this intermediate is often used in subsequent coupling reactions as described above, it could potentially undergo an elimination reaction to introduce the desired exocyclic double bond, although this is not the primary reported pathway for this specific intermediate.

A more general approach would start from a saturated precursor, such as methyl 4-methylpentanoate (B1230305). α-Halogenation of the ester enolate, followed by elimination, would yield the desired α,β-unsaturated product. However, regioselectivity in the initial halogenation step can be a challenge.

Alternatively, starting from the β-hydroxy ester, methyl 3-hydroxy-4-methyl-2-methylenepentanoate, a dehydration reaction could directly yield this compound. This elimination of water is typically acid-catalyzed and would lead to the formation of the conjugated double bond.

Catalytic Dehydrogenation of Saturated Analogues

The synthesis of α,β-unsaturated esters, such as this compound, can be achieved through the catalytic dehydrogenation of their saturated counterparts. This approach offers a direct method for introducing unsaturation at the α- and β-positions of the ester functionality. A notable and highly practical method involves a palladium-catalyzed α,β-dehydrogenation of esters and nitriles. acs.orgorganic-chemistry.org

This methodology is predicated on the generation of a zinc enolate from the saturated ester, which then undergoes a palladium-catalyzed reaction with an allyl oxidant. acs.org This process has been demonstrated to be quite general, providing synthetically useful yields for a variety of α,β-unsaturated esters, as well as lactones and nitriles. acs.orgorganic-chemistry.org Mechanistic studies suggest that the catalytic cycle involves a reversible β-hydride elimination step, followed by a turnover-limiting reductive elimination that forms propene. acs.org

The general transformation can be represented as follows:

General Reaction Scheme for Palladium-Catalyzed α,β-Dehydrogenation of Esters

While specific research on the catalytic dehydrogenation of methyl 4-methyl-2-pentanoate to directly yield this compound is not extensively detailed in the provided search results, the general principles of palladium-catalyzed dehydrogenation of esters can be applied. The key components of this synthetic strategy include the saturated ester substrate, a zinc source for enolate formation, a palladium catalyst, and an allyl oxidant.

Below is a table summarizing the typical components and conditions used in the palladium-catalyzed α,β-dehydrogenation of esters, based on the general methodology.

| Component | Examples/Conditions | Role |

| Substrate | Saturated esters (e.g., Methyl 4-methyl-2-pentanoate) | Starting material to be dehydrogenated |

| Catalyst | Palladium-based catalysts | Facilitates the dehydrogenation reaction |

| Enolate Formation | Zinc-based reagents | Generates the reactive enolate intermediate |

| Oxidant | Allyl-based oxidants | Accepts the hydrogen atoms from the substrate |

| Solvent | Aprotic organic solvents | Provides the reaction medium |

| Temperature | Varies depending on substrate and catalyst | Influences reaction rate and selectivity |

Further research in this area could focus on optimizing the catalyst system and reaction conditions specifically for the synthesis of this compound and its analogues, aiming for high yields and selectivity. Other catalytic systems, such as those based on allyl-nickel, have also shown promise for the α,β-dehydrogenation of carbonyl compounds and could be explored as alternative routes. organic-chemistry.org

Chemical Reactivity and Transformations of Methyl 4 Methyl 2 Methylidenepentanoate

Reactions Involving the Methylidene Alkene Moiety

The exocyclic double bond, or methylidene group, is an electron-rich center, rendering it susceptible to attack by electrophiles and radicals. Its position adjacent to an ester group also influences its participation in cycloaddition and carbonylation reactions.

Electrophilic Addition Reactions

The carbon-carbon double bond in Methyl 4-methyl-2-methylidenepentanoate readily undergoes electrophilic addition reactions. The π-electrons of the alkene act as a nucleophile, attacking an electrophilic species. byjus.comopenstax.org This process typically proceeds through a carbocation intermediate.

In the case of adding a protic acid like hydrogen bromide (HBr), the reaction is expected to follow Markovnikov's rule. byjus.com The initial protonation of the double bond will occur at the terminal carbon (C2) to form the more stable tertiary carbocation at the C3 position. This stability is due to the hyperconjugation and inductive effects of the attached alkyl and ester groups. The subsequent attack by the bromide nucleophile on this carbocation leads to the major product. openstax.orglibretexts.org

The general mechanism involves two main steps:

Electrophilic attack: The π bond of the alkene attacks the electrophile (e.g., H⁺ from HBr), forming a new C-H bond and a carbocation intermediate.

Nucleophilic attack: The nucleophile (e.g., Br⁻) attacks the carbocation, forming the final product. libretexts.org

| Reactant | Reagent | Major Product | Reaction Conditions |

|---|---|---|---|

| This compound | HBr | Methyl 2-bromo-2,4-dimethylpentanoate | Inert solvent |

| This compound | H₂O, H₂SO₄ (cat.) | Methyl 2-hydroxy-2,4-dimethylpentanoate | Aqueous acid |

| This compound | Br₂ | Methyl 2,3-dibromo-2,4-dimethylpentanoate | Inert solvent (e.g., CH₂Cl₂) |

Radical Addition and Cyclization Processes

The methylidene group is also susceptible to radical addition reactions. These reactions are initiated by a radical species that adds to the double bond, generating a new radical intermediate which can then propagate a chain reaction or be terminated. For instance, the polymerization of monomers like methyl methacrylate (B99206) proceeds via a free radical mechanism, highlighting the susceptibility of such α,β-unsaturated esters to radical attack. youtube.comnih.govmcmaster.ca

Intramolecular radical cyclizations are also a significant class of reactions for unsaturated compounds. acs.orgbrandeis.edu If an appropriate radical precursor is present elsewhere in the molecule, the radical generated can attack the methylidene double bond, leading to the formation of cyclic structures. Manganese(III) acetate (B1210297) is a common reagent used to initiate such oxidative free-radical cyclizations. brandeis.edumdpi.com

| Reaction Type | Initiator/Reagent | Potential Product Type | Key Features |

|---|---|---|---|

| Radical Polymerization | AIBN or Benzoyl Peroxide | Poly(this compound) | Formation of a high molecular weight polymer. |

| Intramolecular Radical Cyclization (hypothetical substrate) | Mn(OAc)₃ | Cyclopentane or Cyclohexane derivatives | Requires a suitable radical precursor within the same molecule. |

Cycloaddition Chemistry

The double bond of this compound can participate as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. researchgate.net The presence of the electron-withdrawing methyl ester group activates the alkene for reaction with electron-rich dienes. The stereoselectivity of such reactions, particularly the endo/exo selectivity, can be influenced by the presence of the α-methyl substituent. nih.gov While many Diels-Alder reactions show a preference for the endo product, studies on similar dienophiles like methyl methacrylate have shown that an α-methyl group can lead to a greater proportion of the exo product. nih.gov

Another type of cycloaddition is the [2+2] photochemical cycloaddition, which can lead to the formation of cyclobutane (B1203170) rings. rsc.org

| Diene | Expected Cycloadduct | Potential Selectivity |

|---|---|---|

| Cyclopentadiene | Methyl 1,6-dimethyl-5-isobutyl-bicyclo[2.2.1]hept-5-ene-2-carboxylate | Mixture of endo and exo isomers, potentially favoring exo. nih.gov |

| 1,3-Butadiene | Methyl 1,4-dimethyl-4-isobutylcyclohex-1-ene-2-carboxylate | Regioselectivity governed by electronic and steric factors. |

| Isoprene | Mixture of regioisomeric cyclohexene (B86901) derivatives | Addition to the substituted diene leads to isomeric products. researchgate.net |

Hydroformylation and Related Carbonylation Reactions

Hydroformylation, also known as the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond. This reaction is typically catalyzed by transition metal complexes, most commonly rhodium or cobalt. researchgate.net For an α,β-unsaturated ester like this compound, hydroformylation can lead to two isomeric aldehyde products, depending on whether the formyl group adds to the α or β carbon of the original double bond. rsc.orgresearchgate.net

The regioselectivity of the hydroformylation of acrylic esters is highly dependent on the catalyst system and reaction conditions. rsc.orgrsc.org While branched aldehydes are often the major products, certain catalyst systems can favor the formation of the linear aldehyde. rsc.org Carbonylation reactions, in a broader sense, represent a powerful tool for synthesizing α,β-unsaturated carbonyl compounds. rsc.orgrsc.org

| Catalyst System | Major Product | Minor Product | Typical Conditions |

|---|---|---|---|

| Rh-based catalyst (e.g., Rh(acac)(CO)₂) with phosphine (B1218219) ligands | Methyl 2-(formylmethyl)-4-methylpentanoate (Branched) | Methyl 3-formyl-2,4-dimethylpentanoate (Linear) | Syngas (CO/H₂), elevated temperature and pressure. rsc.org |

| Pd-based catalyst | High yield of aldehydes with controlled regioselectivity. rasayanjournal.co.inbohrium.com | Varies with ligand and conditions. | Syngas or alternative CO/H₂ source. rasayanjournal.co.in |

Reactions of the Ester Functionality

The methyl ester group in this compound is a site for nucleophilic acyl substitution reactions.

Transesterification Processes

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. wikipedia.org This reaction is typically catalyzed by either an acid or a base. wikipedia.orgmasterorganicchemistry.com In an acid-catalyzed transesterification, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by an alcohol. In a base-catalyzed process, the alcohol is deprotonated to form a more nucleophilic alkoxide, which then attacks the carbonyl carbon. wikipedia.org

To drive the reaction to completion, it is common to use the alcohol reactant as the solvent or to remove the displaced methanol (B129727) from the reaction mixture. wikipedia.org This reaction is fundamental in various industrial applications, including the production of polyesters and biodiesel. techscience.cnnih.govresearchgate.netbohrium.com The steric hindrance around the ester group in this particular molecule is not expected to be prohibitive for this transformation. google.com

| Alcohol | Catalyst | Product |

|---|---|---|

| Ethanol | H₂SO₄ (acid) or NaOEt (base) | Ethyl 4-methyl-2-methylidenepentanoate |

| n-Butanol | H₂SO₄ (acid) or NaOBu (base) | Butyl 4-methyl-2-methylidenepentanoate |

| Ethylene (B1197577) Glycol | Acid or Base | Polyester via polycondensation |

Table of Compounds

| Compound Name |

|---|

| 1,3-Butadiene |

| Benzoyl Peroxide |

| Bromine |

| Butyl 4-methyl-2-methylidenepentanoate |

| Cyclopentadiene |

| Ethanol |

| Ethyl 4-methyl-2-methylidenepentanoate |

| Ethylene Glycol |

| Hydrogen Bromide |

| Isoprene |

| Manganese(III) acetate |

| Methanol |

| Methyl 2-bromo-2,4-dimethylpentanoate |

| Methyl 2,3-dibromo-2,4-dimethylpentanoate |

| Methyl 2-(formylmethyl)-4-methylpentanoate |

| Methyl 2-hydroxy-2,4-dimethylpentanoate |

| Methyl 3-formyl-2,4-dimethylpentanoate |

| This compound |

| Methyl 1,6-dimethyl-5-isobutyl-bicyclo[2.2.1]hept-5-ene-2-carboxylate |

| Methyl 1,4-dimethyl-4-isobutylcyclohex-1-ene-2-carboxylate |

| Methyl methacrylate |

| n-Butanol |

| Poly(this compound) |

Reduction to Alcohols or Aldehydes

The reduction of this compound, an α,β-unsaturated ester, can yield a variety of products depending on the reducing agent and reaction conditions employed. The two primary sites for reduction are the ester carbonyl group (C=O) and the conjugated carbon-carbon double bond (C=C).

1,2-Reduction vs. 1,4-Reduction (Conjugate Reduction):

1,2-Reduction: This pathway involves the addition of a hydride to the carbonyl carbon, leading to the reduction of the ester to an alcohol. Strong hydride reagents typically favor this route.

1,4-Reduction (Conjugate Reduction): This involves the addition of a hydride to the β-carbon of the conjugated system, which results in the saturation of the C=C double bond.

Strong reducing agents like Lithium aluminum hydride (LiAlH₄) will typically reduce the ester group to a primary alcohol. This reaction is highly exothermic and proceeds via nucleophilic acyl substitution, followed by a second reduction of the intermediate aldehyde. The conjugated double bond may also be reduced in the process, leading to the saturated alcohol, 4-methyl-2-methylpentan-1-ol.

For a more selective reduction of the carbonyl group to the corresponding allylic alcohol, 4-methyl-2-methylidenepent-1-ol , without affecting the C=C double bond, specialized reagents are required. Diisobutylaluminium hydride (DIBAL-H) at low temperatures (-78 °C) is often used for the partial reduction of esters to aldehydes. However, achieving the allylic alcohol selectively from the ester can be accomplished using specific biocatalytic systems or other chemoselective reagents that favor 1,2-reduction. rsc.orgrsc.orgorganic-chemistry.org

Conversely, selective reduction of the C=C bond (conjugate reduction) to yield the saturated ester, Methyl 4-methyl-2-methylpentanoate , can be achieved through catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) with hydrogen gas. This method typically reduces the alkene selectively in the presence of an ester. organic-chemistry.org

| Reducing Agent/Condition | Primary Product | Type of Reduction |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) followed by H₂O workup | 4-methyl-2-methylpentan-1-ol | Complete reduction of ester and C=C bond |

| Diisobutylaluminium hydride (DIBAL-H) at -78 °C | 4-methyl-2-methylidenepentanal | Partial reduction of ester to aldehyde |

| Catalytic Hydrogenation (H₂/Pd/C) | Methyl 4-methylpentanoate (B1230305) | Selective 1,4-reduction of C=C bond |

| Biocatalytic systems (e.g., CAR/GDH) | 4-methyl-2-methylidenepentan-1-ol | Selective 1,2-reduction of ester to allylic alcohol |

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a characteristic reaction of esters like this compound. masterorganicchemistry.com This reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. libretexts.orglibretexts.org The intermediate then collapses, expelling the methoxide (B1231860) (-OCH₃) leaving group to form a new carbonyl compound. masterorganicchemistry.comlibretexts.org The α,β-unsaturation generally does not interfere with this reaction, which is localized at the carbonyl group.

Common examples of nucleophilic acyl substitution for this ester include:

Hydrolysis (Saponification): In the presence of a base like sodium hydroxide (B78521) (NaOH) in an aqueous solution, the ester is hydrolyzed to form the carboxylate salt, sodium 4-methyl-2-methylidenepentanoate. Subsequent acidification with a strong acid (e.g., HCl) protonates the carboxylate to yield the corresponding carboxylic acid, 4-methyl-2-methylidenepentanoic acid . masterorganicchemistry.com

Transesterification: This reaction involves the exchange of the alkoxy group. When this compound is heated with an alcohol (e.g., ethanol) in the presence of an acid or base catalyst, it can be converted to a different ester, such as Ethyl 4-methyl-2-methylidenepentanoate , with methanol being eliminated. nih.gov

Aminolysis: Reaction with ammonia (B1221849) or a primary/secondary amine can produce the corresponding amide. For instance, reacting the ester with methylamine (B109427) would yield N,4-dimethyl-2-methylidenepentanamide .

| Reaction Type | Nucleophile | Product |

|---|---|---|

| Hydrolysis (Saponification) | Hydroxide ion (OH⁻) | 4-methyl-2-methylidenepentanoate salt |

| Transesterification | Ethanol (CH₃CH₂OH) | Ethyl 4-methyl-2-methylidenepentanoate |

| Aminolysis | Methylamine (CH₃NH₂) | N,4-dimethyl-2-methylidenepentanamide |

Stereochemical Aspects of Chemical Transformations

Diastereoselective Synthesis of Chiral Derivatives

This compound is a prochiral molecule. Reactions that introduce a new stereocenter can potentially lead to the formation of diastereomers if a chiral center already exists or if two stereocenters are formed simultaneously. A key reaction for introducing chirality is the conjugate addition (or Michael reaction) to the α,β-unsaturated system. beilstein-journals.orgnih.gov

In a Michael addition, a nucleophile attacks the β-carbon, creating a new carbon-carbon or carbon-heteroatom bond and generating an enolate intermediate. beilstein-journals.org Protonation of this enolate at the α-carbon creates a product with a new stereocenter at the β-position. If the nucleophile itself is chiral, or if the reaction is performed under conditions that favor attack from one face of the double bond, diastereoselectivity can be achieved.

For example, the addition of a chiral lithium enolate to this compound can proceed with facial selectivity, leading to the preferential formation of one diastereomer. The stereochemical outcome is influenced by the steric and electronic properties of both the substrate and the attacking nucleophile, often rationalized by transition state models that minimize steric interactions. acs.org

| Reaction Type | Chiral Reagent/Nucleophile | Potential Outcome |

|---|---|---|

| Michael Addition | Chiral organocuprate | Formation of a product with a new β-stereocenter, favoring one diastereomer. |

| Tandem Conjugate Addition-Alkylation | A chiral auxiliary on the nucleophile | Creation of two adjacent stereocenters (α and β) with control over their relative configuration (syn/anti). beilstein-journals.org |

Enantioselective Catalytic Reactions

Enantioselective catalysis allows for the synthesis of a single enantiomer of a chiral product from a prochiral substrate like this compound. This is typically achieved using a small amount of a chiral catalyst that creates a chiral environment for the reaction, directing the transformation to favor one enantiomeric pathway over the other.

For α,β-unsaturated esters, one of the most powerful methods for enantioselective synthesis is the catalytic asymmetric conjugate addition. researchgate.net Transition metal complexes with chiral ligands are frequently employed for this purpose. For instance, copper complexes with chiral phosphine ligands like Josiphos can catalyze the addition of organometallic reagents (e.g., Grignard reagents) to α,β-unsaturated esters with high enantioselectivity (high enantiomeric excess, or ee). organic-chemistry.orgrsc.org

The chiral catalyst coordinates to the unsaturated ester, activating it for nucleophilic attack and sterically blocking one face of the molecule, thereby forcing the nucleophile to add to the other face. This results in the preferential formation of one enantiomer of the product.

Other enantioselective transformations are also possible:

Asymmetric Hydrogenation: Using a chiral catalyst (e.g., a Rhodium or Ruthenium complex with a chiral ligand like BINAP), the C=C double bond can be hydrogenated enantioselectively to produce chiral Methyl 4-methylpentanoate.

Asymmetric Diels-Alder Reaction: Although α,β-unsaturated esters are relatively unreactive dienophiles, chiral Lewis acid catalysts can activate them and facilitate highly enantioselective cycloaddition reactions with dienes. researchgate.net

| Reaction Type | Catalyst System (Example) | Product Type | Expected Outcome |

|---|---|---|---|

| Asymmetric Conjugate Addition | Cu(I) / Chiral Ligand (e.g., Josiphos) + Grignard Reagent | β-substituted chiral ester | High enantiomeric excess (ee) |

| Asymmetric Hydrogenation | Ru / BINAP | Chiral saturated ester | High enantiomeric excess (ee) |

| Asymmetric Michael Addition | Chiral organocatalyst (e.g., cinchona alkaloid derivative) + Malonate | γ-ketoester derivative | High enantiomeric excess (ee) nih.govacs.org |

Polymerization Science of Methyl 4 Methyl 2 Methylidenepentanoate

Homopolymerization Pathways and Mechanisms

Free Radical Polymerization Kinetics and Thermodynamics

A hypothetical data table for the free radical polymerization of a related monomer, methyl methacrylate (B99206), is provided below to illustrate the type of data that would be relevant.

| Temperature (°C) | Initiator Concentration (mol/L) | kp (L/mol·s) | kt (L/mol·s) |

| 50 | 0.01 | 515 | 2.5 x 107 |

| 60 | 0.01 | 835 | 3.5 x 107 |

| 70 | 0.01 | 1300 | 5.0 x 107 |

This table represents typical values for methyl methacrylate and is for illustrative purposes only.

Coordination Polymerization with Transition Metal Catalysts (e.g., Metallocenes)

Specific studies on the coordination polymerization of Methyl 4-methyl-2-methylidenepentanoate using transition metal catalysts like metallocenes have not been identified in a review of the available literature. Research in this area has often focused on the polymerization of non-polar olefins. For instance, random and block copolymers of 4-methyl-1-pentene (B8377) and 1-pentene (B89616) have been synthesized using a zirconium acetamidinate catalyst. researchgate.net The bulky nature of the isobutyl group in this compound might present steric challenges for insertion into the active site of certain coordination catalysts.

Controlled/Living Radical Polymerization Techniques (e.g., ATRP)

There is a lack of specific research on the application of controlled/living radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), to this compound. In principle, as a methacrylate-type monomer, it should be amenable to ATRP, which would allow for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. The general mechanism for ATRP of a methacrylate involves the reversible activation and deactivation of the growing polymer chain by a transition metal complex.

Copolymerization Studies

Random Copolymerization with Olefinic and Acrylic Monomers

While specific studies on the random copolymerization of this compound are not available, its structural features suggest it could be copolymerized with both olefinic and acrylic monomers. The reactivity ratios (r1 and r2) would determine the incorporation of each monomer into the copolymer chain. For copolymerization with α-olefins, such as those having 2 to 20 carbon atoms, a metallocene catalyst might be employed, similar to the copolymerization of 4-methyl-1-pentene with other α-olefins. google.com In free radical copolymerization with acrylic monomers, the relative reactivities of the propagating radicals would dictate the copolymer composition.

A hypothetical table of reactivity ratios for the copolymerization of a generic acrylate (B77674) (M1) with a generic olefin (M2) is presented below.

| M1 (Acrylate) | M2 (Olefin) | r1 | r2 | Copolymer Type |

| Generic | Generic | >1 | <1 | Blocky (M1) |

| Generic | Generic | <1 | >1 | Blocky (M2) |

| Generic | Generic | ~1 | ~1 | Random |

| Generic | Generic | ~0 | ~0 | Alternating |

This table is for illustrative purposes to show how reactivity ratios determine copolymer structure.

Block and Graft Copolymer Architectures

The synthesis of block and graft copolymers containing this compound has not been specifically documented. However, established methods for creating such architectures could theoretically be applied.

Block Copolymers: Sequential monomer addition in a living polymerization process, such as ATRP, would be a viable route to synthesizing block copolymers. A first block of another monomer would be polymerized, followed by the introduction and polymerization of this compound to form a second block.

Graft Copolymers: Two primary methods could be envisioned for creating graft copolymers. The "grafting-from" approach would involve initiating the polymerization of this compound from active sites along a pre-existing polymer backbone. The "grafting-to" method would entail attaching pre-made chains of poly(this compound) to a functionalized polymer backbone. For instance, a polyolefin backbone could be functionalized with groups capable of initiating a radical polymerization for the "grafting-from" approach. cmu.edu

Microstructure and Stereoregularity in Resulting Polymers

The microstructure of poly(this compound) is defined by the spatial arrangement of the pendant ester groups along the polymer backbone. This arrangement, known as tacticity, has a critical impact on the physical and mechanical properties of the polymer, such as its crystallinity, melting point, solubility, and mechanical strength. anu.edu.auwikipedia.org For a disubstituted vinyl polymer like this, the key microstructural feature is the stereochemistry of adjacent chiral centers created during polymerization. wikipedia.org

The tacticity of a polymer chain describes the relative stereochemistry of its chiral centers. wikipedia.org For poly(this compound), three main types of tacticity are possible:

Isotactic: The pendant ester groups are all located on the same side of the polymer backbone.

Syndiotactic: The pendant ester groups are located on alternating sides of the polymer backbone.

Atactic: The pendant ester groups are randomly arranged along the backbone.

Controlling the tacticity during polymerization is a primary goal for tailoring polymer properties. anu.edu.au The bulky nature of the 4-methylpentanoate (B1230305) side group is expected to be a dominant factor in directing the stereochemistry of the polymerization.

Tacticity Control: The stereochemical outcome of the polymerization of methacrylates is highly dependent on the polymerization method and reaction conditions.

Free-Radical Polymerization: Conventional free-radical polymerization of methacrylates typically favors the formation of syndiotactic-rich polymers, especially at lower temperatures. anu.edu.au This preference arises from the steric repulsion between the incoming monomer and the pendant group of the terminal unit on the growing polymer chain, which favors a trans addition. For a bulky monomer like this compound, this effect is expected to be pronounced, leading to a high syndiotactic content.

Anionic Polymerization: Anionic polymerization offers more sophisticated control over tacticity. The choice of initiator, solvent, and temperature can dramatically shift the stereochemical outcome. acs.orgresearchgate.net

Isotactic Polymers: Polymerization in non-polar solvents (e.g., toluene) with certain organometallic initiators, such as Grignard reagents (e.g., t-C4H9MgBr), at low temperatures (e.g., -78°C) is a well-established method for producing highly isotactic poly(methyl methacrylate) (PMMA). researchgate.net The stereocontrol is believed to arise from the coordination of the incoming monomer to the metal cation of the initiator at the chain end. A similar approach is expected to yield isotactic poly(this compound). The use of strong donating solvents (e.g., DMF) in organocatalyzed polymerization of bulky methacrylates has also been shown to produce highly isotactic polymers. acs.orgablesci.com

Syndiotactic Polymers: Polymerization in polar solvents (e.g., THF) with bulky counter-ions at low temperatures tends to favor syndiotactic placement. anu.edu.au

Controlled Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP) can also be influenced to control tacticity. acs.org The addition of Lewis acids, such as yttrium trifluoromethanesulfonate (B1224126) (Y(OTf)₃), to ATRP or Reversible Addition-Fragmention chain Transfer (RAFT) polymerization systems has been shown to significantly enhance isotacticity in the polymerization of acrylamides and could be applicable here. acs.org

Tacticity Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for analyzing polymer tacticity. High-resolution ¹H and ¹³C NMR can distinguish between the different stereochemical arrangements (diads and triads).

¹H NMR: The chemical shift of the α-methyl protons on the polymer backbone is sensitive to the local stereochemistry.

¹³C NMR: The carbonyl carbon of the ester group and the quaternary carbon in the backbone are also highly sensitive to the triad (B1167595) sequences (isotactic 'mm', syndiotactic 'rr', and heterotactic 'mr').

The following table summarizes the expected influence of various polymerization conditions on the tacticity of poly(this compound), based on established results for other methacrylates.

| Polymerization Method | Conditions | Expected Predominant Tacticity | Rationale/Reference Principle |

|---|---|---|---|

| Free-Radical Polymerization | Low Temperature | Syndiotactic-rich | Steric repulsion favors trans addition. anu.edu.au |

| Anionic Polymerization | Non-polar solvent (e.g., Toluene), Grignard initiator (e.g., t-BuMgBr), -78°C | Isotactic | Coordination of monomer at the chain end. researchgate.net |

| Anionic Polymerization | Polar solvent (e.g., THF), bulky counter-ion, low temperature | Syndiotactic | Solvation of the cation disrupts coordination. anu.edu.au |

| Organocatalyzed Polymerization | N-heterocyclic olefin initiator, Strong donating solvent (e.g., DMF) | Isotactic | Formation of free ion pair active species. acs.orgablesci.com |

| ATRP / RAFT | Addition of Lewis Acid (e.g., Y(OTf)₃) | Isotactic-rich | Lewis acid coordinates to carbonyls of monomer and chain end. acs.org |

During the polymerization of methacrylates, side reactions can lead to branching or crosslinking, which alters the polymer architecture from a linear chain and significantly affects its properties.

Branching: Chain transfer reactions are the primary source of branching in radical polymerization.

Chain Transfer to Monomer: This involves the abstraction of a hydrogen atom from the monomer by the propagating radical. For this compound, the most likely sites for abstraction would be the hydrogens on the isobutyl side chain. This would terminate one chain and create a new radical on the monomer, which can then initiate a new chain, leading to a branch point if the radical is on what becomes the polymer backbone.

Chain Transfer to Polymer: A propagating radical can abstract a hydrogen atom from the backbone or side chain of an already formed polymer chain. This terminates the growing chain and creates a radical site on the "dead" polymer backbone, from which a new branch can grow. The steric shielding provided by the bulky side groups in poly(this compound) might reduce the rate of intermolecular chain transfer to the polymer backbone.

Crosslinking: Crosslinking, the formation of covalent bonds between polymer chains, can occur both during polymerization and as a post-polymerization reaction.

Termination by Combination: In radical polymerization, if two growing polymer chains terminate by combination, it can be considered a form of crosslinking, though it primarily leads to chain extension and broadening of the molecular weight distribution. Disproportionation is the more common termination mechanism for methacrylates at higher temperatures.

Post-Polymerization Crosslinking: Crosslinking can be intentionally introduced after polymerization. For instance, if a comonomer with a reactive group (e.g., glycidyl (B131873) methacrylate) is included, subsequent reactions can form crosslinks between chains. Without such a comonomer, crosslinking of poly(this compound) would require harsh conditions, such as high-energy radiation, which could induce radical formation on the polymer backbone, leading to chain-chain coupling.

Polymer Post-Modification and Functionalization

Post-polymerization modification involves the chemical transformation of the pendant groups on a pre-existing polymer. This strategy is a powerful tool for creating a diverse range of functional polymers from a single parent polymer. nih.govresearchgate.net For poly(this compound), the primary site for modification is the ester group. The significant steric hindrance from the isobutyl group adjacent to the ester carbonyl is expected to be a major factor influencing the kinetics and feasibility of these reactions. researchgate.net

Common post-modification reactions for polymethacrylates include:

Hydrolysis: The ester groups can be hydrolyzed to carboxylic acid groups using acidic or basic conditions. This would transform the hydrophobic poly(this compound) into a more hydrophilic poly(methacrylic acid) copolymer (if hydrolysis is partial) or homopolymer (if complete). The reaction rate would likely be slower compared to less hindered polymethacrylates due to the steric bulk.

Transesterification: This reaction involves the exchange of the ester's alcohol group. Catalyzed by acids, bases, or organometallic compounds (e.g., titanium alkoxides), transesterification can be used to introduce a wide variety of functional alcohols. researchgate.net For example, reacting the polymer with a hydroxyl-terminated poly(ethylene glycol) would yield an amphiphilic graft copolymer. The efficiency of this reaction would be highly dependent on overcoming the steric hindrance around the carbonyl group.

Amidation: The direct conversion of the ester groups to amide groups can be achieved by reaction with primary or secondary amines. researchgate.net This reaction is often challenging for unactivated esters and is further complicated by steric hindrance. researchgate.netnih.gov Organocatalysts like triazabicyclodecene (TBD) have been shown to facilitate the amidation of polyacrylates. researchgate.net The reaction with primary amines is generally more efficient than with bulkier secondary amines due to steric factors. researchgate.net This modification could be used to introduce new functionalities, such as hydroxyl groups (using ethanolamine) or charged groups (using amino-functionalized acids or bases).

The following table outlines potential post-modification reactions for poly(this compound).

| Reaction Type | Reagents & Conditions | Resulting Functional Group | Potential Application | Anticipated Challenge |

|---|---|---|---|---|

| Hydrolysis | Aqueous NaOH or H₂SO₄, heat | Carboxylic Acid (-COOH) | pH-responsive materials, hydrogels | Slow reaction rate due to steric hindrance. |

| Transesterification | R'-OH, Acid/Base or Organometallic Catalyst (e.g., tBuOK) | New Ester (-COOR') | Tuning solubility, introducing functional alcohols | Requires forcing conditions to overcome steric bulk. researchgate.net |

| Amidation | Primary Amine (R'NH₂), Organocatalyst (e.g., TBD) | Amide (-CONHR') | Introducing hydrogen-bonding sites, attaching bioactive molecules | Very slow kinetics, especially with secondary amines. researchgate.net |

Catalysis in Methyl 4 Methyl 2 Methylidenepentanoate Chemistry

Organometallic Catalysis in Synthesis and Transformation

Organometallic catalysis utilizes complexes in which metals are bonded to organic molecules to achieve a wide range of chemical reactions. These catalysts are pivotal in the synthesis and subsequent functionalization of methylidene esters.

Indium has emerged as a significant metal in promoting the formation of carbon-carbon bonds due to its stability in air and water. ucm.es Indium-mediated reactions are particularly useful for the synthesis of complex structures from carbonyls and unsaturated organic halides. ucm.es For instance, indium can facilitate the reaction between carbonyls and propargyl bromides to form allenic or propargylic alcohols. ucm.es

A notable application analogous to the synthesis of complex methylidene structures is the indium-promoted lactonization of (indol-3-yl)-2-oxoacetaldehydes, which yields substituted γ-methylenebutenolides in aqueous environments. ucm.es This process highlights indium's utility in creating the core structure of a methylene-containing cyclic ester. Furthermore, indium can be used in catalytic amounts for the synthesis of carbamates and carbonates, demonstrating its versatility in forming bonds with heteroatoms under mild conditions. researchgate.net These reactions showcase the potential of indium-based systems for the synthesis of methylidene compounds and their derivatives.

The double bond in Methyl 4-methyl-2-methylidenepentanoate is a prime site for functionalization using transition metal catalysts. These methods allow for the introduction of a wide variety of substituents, significantly expanding the molecular diversity accessible from this starting material. rsc.org Transition metal-catalyzed C-H functionalization is a powerful strategy for its atom and step economy. rsc.orgdiva-portal.org

Palladium-catalyzed reactions, such as the Heck reaction, are efficient for creating new carbon-carbon bonds at the alkene position. nih.gov Similarly, copper-catalyzed reactions can be employed for various transformations. nih.gov For example, Cu(I) has been used to catalyze the 4-exo ring closure to form 3-methylene-1,2-diazetidines, a class of strained heterocycles whose double bond can be further functionalized. nih.gov Catalytic functionalization of alkynes with organoboron reagents also provides a route to stereochemically defined multisubstituted alkenes, a structural motif present in functionalized methylidene compounds. acs.org These catalytic systems are crucial for converting simple alkenes into more complex and valuable molecules.

Metallocene catalysts, particularly those based on Group 4 metals like titanium (Ti), zirconium (Zr), and hafnium (Hf), are highly effective for olefin polymerization. hhu.deresearchgate.netsid.ir These single-site catalysts, when activated by a cocatalyst such as methylaluminoxane (B55162) (MAO), offer precise control over polymer properties like molecular weight, molecular weight distribution, stereospecificity, and comonomer incorporation. hhu.deresearchgate.net

The polymerization of ethylene (B1197577) and other olefins using metallocene/MAO systems has been extensively studied. sid.irresearchgate.net For example, bis(cyclopentadienyl)zirconium dichloride (Cp2ZrCl2) combined with MAO is a highly active system for ethylene polymerization. sid.ir The high ratios of MAO to metallocene required for optimal activity are a key feature of these systems. hhu.de Metallocenes make it possible to produce polymers that are inaccessible with traditional Ziegler-Natta catalysts, such as cycloolefin copolymers. researchgate.net The versatility of these catalysts allows for the tailoring of polymer microstructures by modifying the ligand structure of the metallocene. researchgate.net The development of supported metallocene catalysts is a significant area of research, aiming to combine the advantages of homogeneous catalysis with the practical benefits of heterogeneous systems. nih.gov

| Metallocene Catalyst | Cocatalyst | Typical Monomer | Key Advantages | Reference |

|---|---|---|---|---|

| Cp2ZrCl2 (Zirconocene dichloride) | Methylaluminoxane (MAO) | Ethylene, Propylene | High activity, good control over molecular weight. | hhu.desid.ir |

| ansa-Metallocenes | Methylaluminoxane (MAO) | Ethylene, α-Olefins | Precise control of stereospecificity (e.g., isotactic polypropene). | hhu.de |

| Titanocenes | Methylaluminoxane (MAO) | Ethylene | Can be used to produce polymers with specific microstructures. | researchgate.net |

Organocatalysis in Methylidene Ester Formation and Reactions

Organocatalysis, the use of small organic molecules as catalysts, offers a metal-free alternative for chemical transformations. This approach is particularly valuable in the synthesis of esters and for reactions involving α,β-unsaturated systems like this compound.

N-heterocyclic carbenes (NHCs) have proven to be effective organocatalysts for the esterification of α,β-unsaturated aldehydes with alcohols. nih.gov This method provides a facile route to esters under mild, eco-friendly conditions. The reaction mechanism involves the formation of a Breslow intermediate from the NHC and the aldehyde. nih.gov Bulky NHCs can promote intramolecular proton transfer, leading to the selective formation of the ester product. nih.gov

Furthermore, chiral amines have been utilized as catalysts for enantioselective conjugate additions to α,β-unsaturated enones. acs.org For instance, novel imidazoline (B1206853) catalysts derived from amino acids can catalyze highly enantioselective 1,4-addition reactions of nitroalkanes to enones. acs.org This demonstrates the potential for organocatalysts to not only facilitate reactions but also to control their stereochemical outcome.

Heterogeneous Catalysis for Hydrogenation and Dehydrogenation of Related Compounds

Heterogeneous catalysts, which exist in a different phase from the reactants, are widely used in industrial processes due to their stability and ease of separation. In the context of this compound, these catalysts are crucial for hydrogenation and dehydrogenation reactions.

The hydrogenation of the carbon-carbon double bond in this compound to yield its saturated analogue, Methyl 4-methyl-2-methylpentanoate, can be achieved using standard heterogeneous catalysts such as platinum on carbon (Pt/C). The reverse reaction, the dehydrogenation of the saturated alkane to produce the corresponding alkene, is a thermodynamically challenging but important industrial process. ou.edu This reaction is favored at high temperatures and low pressures. ou.edu

Common catalysts for the dehydrogenation of lower alkanes include platinum-based and chromia-based systems. ou.edu The addition of tin (Sn) to platinum catalysts has been shown to have beneficial effects, increasing selectivity towards dehydrogenation by inhibiting side reactions like hydrogenolysis and improving the catalyst's lifespan. ou.edunih.gov The development of efficient dehydrogenation catalysts is an active area of research, with a focus on creating stable and selective materials for converting alkanes into valuable olefins. rsc.orgresearchgate.net

Enantioselective Catalysis in Chiral Synthesis

While this compound is an achiral molecule, it serves as a valuable prochiral substrate for the synthesis of chiral compounds through enantioselective catalysis. This field focuses on using chiral catalysts to control the three-dimensional arrangement of atoms in the product, leading to one enantiomer in excess.

A variety of catalytic systems have been developed for the asymmetric synthesis of chiral molecules. researchgate.net These include transition metal complexes with chiral ligands and organocatalysts. For example, rhodium-catalyzed [2+2+2] cycloadditions have been used for the enantioselective synthesis of inherently chiral, saddle-shaped molecules. doi.org Chiral phosphoric acids (CPAs) are particularly effective organocatalysts for a range of asymmetric transformations. nih.gov They have been used to catalyze the regio- and enantioselective arylation of β,γ-alkynyl-α-imino esters, leading to the formation of axially chiral allenes. nih.govresearchgate.net

The application of these catalytic methods to methylidene esters can introduce chirality in several ways. For instance, the enantioselective hydrogenation of the double bond using a chiral catalyst would produce a chiral saturated ester. Alternatively, an asymmetric conjugate addition to the double bond would create a new stereocenter. The development of new catalytic enantioselective methods remains a key goal in organic synthesis, enabling the efficient production of enantiomerically pure compounds for various applications. researchgate.net

| Catalyst Type | Example Catalyst | Reaction Type | Key Feature | Reference |

|---|---|---|---|---|

| Transition Metal Catalyst | Rhodium complex with (S)-TolBINAP | [2+2+2] Cycloaddition | Synthesis of inherently chiral saddle-shaped molecules with high enantioselectivity. | doi.org |

| Organocatalyst | Chiral Phosphoric Acid (CPA) | Asymmetric Arylation / Conjugate Addition | Creates axially chiral allenes and other chiral centers with high enantioselectivity. | nih.govresearchgate.net |

| Organocatalyst | Chiral Imidazoline | Conjugate Addition | Catalyzes enantioselective 1,4-addition of nitroalkanes to enones. | acs.org |

| Transition Metal Catalyst | Palladium complex with chiral ligand | Asymmetric C-H Arylation | Induces chirality on macrocyclic scaffolds with excellent enantioselectivity. | researchgate.net |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Methyl 4-methyl-2-methylidenepentanoate, these calculations would provide insights into its electronic nature and how it interacts with light.

Electronic Structure and Bonding Analysis

A thorough analysis of the electronic structure would involve mapping the electron density distribution to understand the nature of the chemical bonds. Techniques such as Natural Bond Orbital (NBO) analysis would be employed to quantify the hybridization of atomic orbitals and the delocalization of electron density, particularly across the conjugated system of the methylidene and ester groups. This would reveal the extent of pi-bonding and the polarization of the molecule, which are crucial for understanding its reactivity.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. For this compound, the location of the HOMO would likely be on the carbon-carbon double bond, indicating its susceptibility to electrophilic attack, while the LUMO would be centered on the conjugated system, highlighting its potential to react with nucleophiles.

Spectroscopic Property Prediction and Interpretation (e.g., NMR, IR, UV-Vis)

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data for validation.

NMR (Nuclear Magnetic Resonance): Theoretical calculations of 1H and 13C NMR chemical shifts would aid in the assignment of experimental spectra.

IR (Infrared): The vibrational frequencies and their corresponding intensities would be calculated to predict the IR spectrum. This would allow for the identification of characteristic functional groups, such as the C=O stretch of the ester and the C=C stretch of the methylidene group.

UV-Vis (Ultraviolet-Visible): Time-dependent density functional theory (TD-DFT) calculations would be used to predict the electronic transitions and the maximum absorption wavelength (λmax) in the UV-Vis spectrum, which is characteristic of the conjugated system.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the three-dimensional structure and dynamic behavior of molecules.

Conformational Analysis and Stability

This compound possesses several rotatable bonds, leading to multiple possible conformations. A systematic conformational search would be performed to identify the low-energy conformers. The relative stabilities of these conformers would be determined by calculating their energies, providing a picture of the most probable shapes the molecule adopts under given conditions.

Reaction Mechanism Elucidation and Transition State Analysis

Computational methods are invaluable for studying reaction mechanisms. For instance, the mechanism of a nucleophilic addition to the carbon-carbon double bond could be investigated. This would involve locating the transition state structure and calculating the activation energy barrier, providing a quantitative measure of the reaction rate. This analysis would be crucial for understanding and optimizing chemical reactions involving this compound.

Computational Prediction of Reactivity and Selectivity

Computational chemistry offers powerful tools for predicting the reactivity and selectivity of this compound in various chemical transformations. Density Functional Theory (DFT) is a commonly employed method to investigate the electronic structure and energetics of reactants, transition states, and products, thereby providing insights into reaction mechanisms and predicting outcomes.

Theoretical calculations can elucidate the chemo-, regio-, and stereoselectivity of reactions involving this α,β-unsaturated ester. For instance, in reactions such as Michael additions or cycloadditions, DFT can be used to calculate the activation energies for different possible pathways, with the pathway exhibiting the lowest energy barrier being the most likely to occur. The conformation of the methylidenepentanoate, such as the s-cis or s-trans arrangement of the double bond and carbonyl group, can significantly influence its reactivity, a factor that can be computationally explored. nih.gov

Key parameters derived from DFT calculations, such as frontier molecular orbital (HOMO-LUMO) energies and molecular electrostatic potential (MEP) maps, help in identifying the nucleophilic and electrophilic sites within the molecule. This information is crucial for predicting how this compound will interact with other reagents. The table below illustrates the type of data that can be generated through computational studies to predict reaction selectivity.

Table 1: Hypothetical DFT-Calculated Activation Energies for Competing Reaction Pathways

| Reaction Pathway | Regioisomer/Stereoisomer | Activation Energy (kcal/mol) | Relative Selectivity |

|---|---|---|---|

| Michael Addition | 1,4-addition (anti) | 15.2 | Major |

| 1,4-addition (syn) | 16.8 | Minor | |

| 1,2-addition | 25.5 | Negligible | |

| Diels-Alder | [4+2] endo | 22.1 | Favored |

Computational Studies of Catalytic Cycles and Intermediates

Computational studies are instrumental in understanding the intricate details of catalytic cycles involving this compound. By modeling the interactions between the substrate, catalyst, and any other reagents, researchers can map out the entire reaction pathway, identify key intermediates, and determine the rate-limiting steps. These studies provide a molecular-level understanding that is often difficult to obtain through experimental methods alone.

Metal-Ligand Interactions in Catalytic Systems

In metal-catalyzed reactions, the nature of the interaction between the metal center and the coordinating ligands is critical for the catalyst's activity and selectivity. Computational methods can quantify the strength of these metal-ligand bonds and analyze their electronic nature. researchgate.net For instance, DFT calculations can determine bond dissociation energies, bond lengths, and atomic charges, which together describe the metal-ligand interaction.

The choice of ligands can sterically and electronically tune the properties of the metal catalyst. researchgate.net Computational screening of various ligands can accelerate the discovery of more efficient and selective catalysts for reactions such as hydrogenation, hydroformylation, or cross-coupling involving this compound. The following table provides representative data on computed metal-ligand interactions.

Table 2: Calculated Properties of Metal-Ligand Interactions in a Hypothetical Catalytic System

| Ligand | Metal-Ligand Bond Distance (Å) | Binding Energy (kcal/mol) | Charge on Metal Center (e) |

|---|---|---|---|

| Triphenylphosphine | 2.35 | -25.8 | +0.45 |

| Tricyclohexylphosphine | 2.42 | -30.2 | +0.42 |

Energy Profiles of Catalyzed Reactions

By analyzing the energy profile, researchers can understand how a catalyst lowers the activation energy compared to the uncatalyzed reaction. chemguide.co.uk It also allows for the comparison of different catalytic systems to identify the most efficient one. The shape of the energy profile can reveal the stability of intermediates and the reversibility of different steps in the cycle. Below is a representative energy profile for a generic catalyzed reaction.

Figure 1: Representative Energy Profile for a Catalyzed Reaction

The corresponding data for such a profile is often presented in a tabular format, as shown below.

Table 3: Relative Free Energies of Species in a Hypothetical Catalytic Cycle

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| R + C | Reactants + Catalyst | 0.0 |

| I1 | Oxidative Addition Complex | -5.2 |

| TS1 | Transition State 1 | +18.5 |

| I2 | Intermediate 2 | -10.8 |

| TS2 | Transition State 2 (Rate-Determining) | +22.1 |

| I3 | Reductive Elimination Precursor | +2.5 |

Derivatization Strategies for Advanced Characterization and Applications

Derivatization for Chromatographic and Spectroscopic Analysis

The analysis of α,β-unsaturated esters like Methyl 4-methyl-2-methylidenepentanoate by techniques such as gas chromatography (GC) and mass spectrometry (MS) can be significantly enhanced through derivatization. These modifications aim to improve volatility, thermal stability, and provide more informative mass spectral fragmentation patterns.

Common derivatization approaches for compounds containing ester and alkene functionalities include silylation and the formation of picolinyl esters. Silylation involves the replacement of active hydrogens with a trimethylsilyl (B98337) (TMS) group, which increases the volatility and thermal stability of the analyte. nih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS), are effective for this purpose. The resulting TMS derivatives are more amenable to GC analysis, exhibiting improved peak shapes and reduced adsorption in the GC system. gcms.cz

For mass spectrometric analysis, particularly for determining the position of the double bond and any branching in the alkyl chain, derivatization to picolinyl esters is a powerful technique. nih.govnih.gov The nitrogen atom in the pyridine (B92270) ring of the picolinyl ester directs fragmentation in a predictable manner under electron impact ionization. nih.gov This results in a series of diagnostic ions that allow for the precise structural elucidation of the fatty acid chain, an advantage not offered by simpler methyl esters where double bond migration can obscure the original structure. nih.govresearchgate.net The process typically involves converting the parent carboxylic acid (if starting from the acid) to its acid chloride, followed by reaction with 3-pyridylcarbinol. nih.gov

Another derivatization strategy involves the formation of pyrrolidides, which, similar to picolinyl esters, can help in locating double bonds and methyl branches in fatty acid chains through mass spectrometry. Additionally, reagents like 2-amino-2-methyl-1-propanol (B13486) can be used to form oxazoline (B21484) derivatives, which are also useful for structure determination by MS.

These derivatization methods enhance the detectability and structural analysis of unsaturated esters, providing crucial information that may otherwise be difficult to obtain.

| Derivatization Strategy | Reagent(s) | Purpose | Analytical Technique(s) | Key Advantages |

|---|---|---|---|---|

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), Trimethylchlorosilane (TMCS) | Increase volatility and thermal stability | GC, GC-MS | Improves peak shape, reduces analyte adsorption. gcms.cz |

| Picolinyl Ester Formation | Thionyl chloride, 3-Pyridylcarbinol | Direct fragmentation for structural elucidation | GC-MS | Allows determination of double bond position and branching. nih.govnih.gov |

| Pyrrolidide Formation | Pyrrolidine | Structural determination of fatty acid chains | GC-MS | Provides characteristic fragmentation patterns. |

| Oxazoline Formation | 2-Amino-2-methyl-1-propanol | Locating double bonds and other functional groups | GC-MS | Stable derivatives with informative mass spectra. |

Functionalization for Bioconjugation and Materials Integration

The reactivity of the α,β-unsaturated system in this compound provides a versatile platform for functionalization. This allows for its incorporation into larger biomolecules (bioconjugation) or integration into polymeric and other material scaffolds. Key reactions for this purpose include Michael additions and Diels-Alder reactions.

The Michael addition, or conjugate addition, is a widely used reaction for forming carbon-carbon or carbon-heteroatom bonds. In this reaction, a nucleophile (the Michael donor) adds to the β-carbon of the α,β-unsaturated ester (the Michael acceptor). A wide range of nucleophiles can be employed, including amines, thiols, and carbanions. This reaction is particularly useful for bioconjugation, where the thiol groups of cysteine residues or the amine groups of lysine (B10760008) residues in proteins can react with the α,β-unsaturated ester under physiological conditions to form stable covalent bonds.

The Diels-Alder reaction is a powerful [4+2] cycloaddition that can be utilized for materials integration. In this reaction, the α,β-unsaturated ester acts as a dienophile, reacting with a conjugated diene to form a cyclohexene (B86901) ring. This reaction is highly stereospecific and can be used to create complex cyclic structures. By choosing dienes with specific functionalities, it is possible to incorporate the ester into polymers or other materials, imparting desired properties. For instance, if the diene is part of a polymer backbone, the Diels-Alder reaction can be used for cross-linking, leading to materials with enhanced thermal and mechanical stability.

These functionalization strategies leverage the inherent reactivity of the α,β-unsaturated ester to create more complex and functional molecules and materials.

| Reaction Type | Reactant(s) | Application | Description |

|---|---|---|---|

| Michael Addition | Nucleophiles (e.g., thiols from cysteine, amines from lysine) | Bioconjugation | Formation of a covalent bond at the β-carbon, useful for attaching the molecule to proteins or other biomolecules. |

| Diels-Alder Reaction | Conjugated dienes | Materials Integration | A [4+2] cycloaddition to form a cyclohexene ring, enabling incorporation into polymers for cross-linking or modification. |

| Radical Polymerization | Radical initiators and other monomers | Polymer Synthesis | The double bond can participate in radical polymerization to form polymers with ester side chains. |

Future Research Directions and Emerging Trends

Development of Sustainable Synthetic Methodologies

The chemical industry's shift towards green chemistry is a critical driver for future research into the synthesis of Methyl 4-methyl-2-methylidenepentanoate. Current synthetic routes for acrylate (B77674) esters often rely on petrochemical feedstocks and energy-intensive processes. The development of sustainable methodologies will be a primary focus, exploring several promising avenues:

Bio-based Feedstocks: A key objective will be to develop synthetic pathways that utilize renewable resources. Research into the conversion of biomass-derived platform chemicals, such as levulinic acid and γ-valerolactone (GVL), into acrylate monomers is already underway for related compounds. Similar strategies could be adapted for the synthesis of this compound, potentially involving catalytic transformations of bio-derived alcohols and acids.

Heterogeneous Catalysis: The use of solid catalysts that can be easily separated and recycled is a central tenet of green chemistry. Future research will likely focus on designing robust and selective heterogeneous catalysts for the synthesis of this monomer. This could involve the use of supported metal oxides or zeolites to facilitate key reaction steps, such as condensation and esterification, under milder reaction conditions. For instance, the gas-phase condensation of formaldehyde (B43269) with GVL over basic catalysts has been explored for the synthesis of α-methylene-γ-valerolactone, a structurally related compound.

Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions, minimizing by-product formation and energy consumption. Future investigations may explore enzymatic routes for the synthesis of this compound. This could involve lipase-catalyzed esterification or the use of engineered metabolic pathways in microorganisms to produce the target molecule or its precursors directly from simple sugars.

| Sustainable Synthesis Approach | Potential Advantages | Research Focus |

| Bio-based Feedstocks | Reduced reliance on fossil fuels, lower carbon footprint. | Conversion of levulinic acid, γ-valerolactone, and other biomass-derived chemicals. |

| Heterogeneous Catalysis | Catalyst recyclability, simplified product purification, continuous processing. | Development of supported metal oxides and zeolites for key reaction steps. |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Exploration of lipase-catalyzed reactions and engineered metabolic pathways. |

Design of Advanced Polymeric Materials with Tailored Properties

The true potential of this compound lies in its ability to be polymerized into novel materials. The structure of the monomer, with its isobutyl group, suggests that its polymer, poly(this compound), could exhibit unique thermal and mechanical properties.

Future research will focus on:

Homopolymer Synthesis and Characterization: A fundamental area of investigation will be the synthesis and detailed characterization of the homopolymer. This will involve exploring different polymerization techniques, such as free-radical, anionic, and controlled radical polymerization methods (e.g., ATRP, RAFT), to control the polymer's molecular weight, architecture, and dispersity. The resulting polymers will be analyzed for their thermal properties (glass transition temperature, thermal stability), mechanical properties (tensile strength, modulus), and optical properties.

Copolymerization for Property Tuning: Copolymerization of this compound with other functional monomers offers a versatile strategy to create a wide range of materials with tailored properties. For example, copolymerization with hydrophilic monomers could lead to the development of amphiphilic copolymers for applications in drug delivery or as surfactants. Incorporating monomers with specific functionalities could also impart properties such as stimuli-responsiveness or enhanced adhesion.

Structure-Property Relationship Studies: A systematic investigation into the relationship between the monomer structure, polymer architecture, and the final material properties will be crucial. Understanding how the bulky isobutyl group influences chain packing, intermolecular interactions, and ultimately the macroscopic properties of the polymer will be a key research objective. This knowledge will enable the rational design of polymers with specific performance characteristics.

Integration of Machine Learning in Reaction Prediction and Catalyst Design

The application of computational tools, particularly machine learning (ML), is revolutionizing chemical research. In the context of this compound, ML can significantly accelerate the pace of discovery and optimization.

Reaction Outcome Prediction: ML models can be trained on existing chemical reaction data to predict the outcome of new reactions. This can be used to optimize reaction conditions (temperature, pressure, catalyst loading) for the synthesis of this compound, leading to higher yields and selectivity while minimizing the number of required experiments.

Catalyst Discovery and Design: Designing novel catalysts with enhanced activity and selectivity is a complex task. ML algorithms can be employed to screen large databases of potential catalyst materials and identify promising candidates. This "in silico" screening can guide experimental efforts towards the most promising catalyst systems for the sustainable synthesis of the monomer.

Polymer Property Prediction: ML models can also be developed to predict the properties of polymers based on their monomer composition and architecture. This would allow for the virtual design and screening of a vast number of potential copolymers of this compound to identify those with the most desirable properties for a given application, significantly reducing the time and resources required for experimental polymer synthesis and testing.

| Machine Learning Application | Impact on Research |

| Reaction Prediction | Accelerated optimization of synthetic routes, leading to higher efficiency. |

| Catalyst Design | Rational design of novel, highly effective catalysts for sustainable synthesis. |

| Polymer Property Prediction | Rapid in silico screening and design of polymers with tailored functionalities. |

Exploration of Novel Biological and Industrial Applications (excluding clinical human trial data)

While the specific applications of this compound and its polymers are yet to be extensively explored, their chemical structure suggests potential in several areas.

Specialty Coatings and Adhesives: The acrylate backbone of the polymer could provide good adhesion and film-forming properties, making it a candidate for specialty coatings and adhesives. The isobutyl group may impart hydrophobicity and influence the material's flexibility and toughness.

Biomaterials: The potential for creating biocompatible and biodegradable polymers through copolymerization could open doors for applications in the biomedical field. For example, copolymers could be designed for use in tissue engineering scaffolds or as matrices for controlled drug release.

Advanced Manufacturing: The monomer could be a valuable component in photopolymer resins for 3D printing and other additive manufacturing processes. The reactivity of the methylidene group would allow for rapid curing upon exposure to UV light.

Future research will involve synthesizing and testing polymers of this compound in these and other potential application areas to evaluate their performance and identify promising avenues for commercialization.

Q & A

Q. Methodological Answer :

- Synthesis : Consider esterification of 4-methyl-2-methylidenepentanoic acid with methanol under acid catalysis (e.g., H₂SO₄). Alternatively, transesterification of higher esters (e.g., ethyl analogs) using methanol and a Lewis acid catalyst (e.g., Ti(OiPr)₄) may improve yield .

- Purification : Fractional distillation under reduced pressure (boiling point estimation via analogous compounds like 4-methyl-2-pentanone: ~116–118°C) .

- Purity Validation : Use GC-MS (as in for DNPH derivatives) coupled with NMR (¹H/¹³C) to confirm ester functionality and absence of unreacted acid or alcohol .

Basic: Which spectroscopic techniques are critical for characterizing this compound’s structure and stability?

Q. Methodological Answer :

- Structural Confirmation :

- Stability Assessment : Monitor decomposition via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC to detect hydrolysis products .

Advanced: How can computational modeling predict reactivity in Diels-Alder reactions involving the methylidene group?

Q. Methodological Answer :